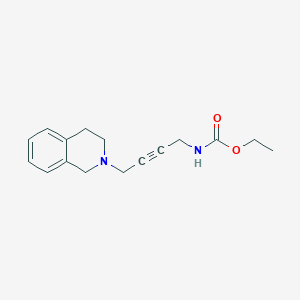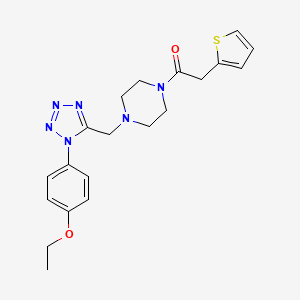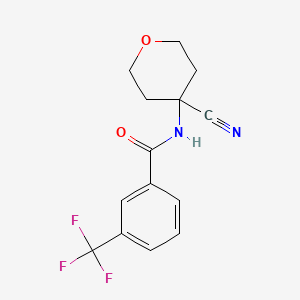
ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate, also known as EDBUC, is a chemical compound with potential applications in scientific research.
科学的研究の応用
Organic Synthesis and Chemical Properties
Researchers have focused on synthesizing new compounds based on dihydroisoquinoline structures and studying their chemical properties. For example, the synthesis of novel 5-substituted-8-hydroxyquinoline based compounds for corrosion protection of carbon steel in hydrochloric acid solutions highlights the application of similar structures in material science. These compounds show mixed-type inhibition behavior and their effectiveness is supported by electrochemical measurements, SEM imaging, and theoretical calculations (Faydy et al., 2019).
Stereochemistry and Molecular Structure
Another aspect of research is the diastereoselective synthesis of atropisomeric quinazolin-4-ones, which investigates the stereochemical properties of these compounds. Such studies are crucial for understanding the molecular basis of biological activity and for the development of drugs with specific stereochemical configurations (Natsugari et al., 2006).
Antimicrobial and Antitumor Activities
Compounds with dihydroisoquinoline structures have been evaluated for their antimicrobial and antitumor activities. For instance, new quinazoline derivatives have been synthesized and screened for antibacterial and antifungal properties, demonstrating potential applications in pharmaceutical research and development (Desai et al., 2007). Additionally, isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and assessed for their antineoplastic activity, offering insights into the design of cancer therapeutics (Liu et al., 1995).
Photophysical Properties
Research on carbazole-substituted anthracene derivatives for use in organic light-emitting devices (OLEDs) showcases the potential of dihydroisoquinoline-based compounds in materials science, particularly in the development of high-brightness and efficient non-doped blue light-emitting devices (Chang et al., 2013).
特性
IUPAC Name |
ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)17-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8H,2,9-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQROCYEKHOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2679424.png)


![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/no-structure.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)


![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)



